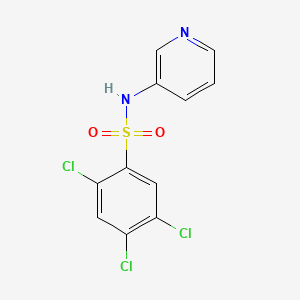![molecular formula C18H20N4S B5775028 6-ethyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine](/img/structure/B5775028.png)
6-ethyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-ethyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine, also known as TPT, is a chemical compound that has been widely studied for its potential applications in scientific research. TPT belongs to the class of thienopyrimidine compounds, which have been shown to possess a variety of biological activities, including anticancer, antiviral, and anti-inflammatory effects. In
Mécanisme D'action
The exact mechanism of action of 6-ethyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine is not fully understood, but it is thought to involve the inhibition of DNA synthesis and cell division. 6-ethyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine has been shown to bind to the enzyme thymidylate synthase, which is involved in the synthesis of DNA. By inhibiting this enzyme, 6-ethyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine may prevent cancer cells from replicating and dividing, leading to their death.
Biochemical and Physiological Effects
In addition to its potential anticancer effects, 6-ethyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine has also been shown to possess other biochemical and physiological effects. 6-ethyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine has been shown to inhibit the replication of the human immunodeficiency virus (HIV), suggesting that it may have potential as an antiviral agent. 6-ethyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine has also been shown to possess anti-inflammatory effects, which may make it useful for the treatment of inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 6-ethyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine for lab experiments is its potent anticancer activity. 6-ethyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine has been shown to be effective against a variety of different cancer cell lines, making it a useful tool for researchers studying cancer biology. Additionally, 6-ethyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine has been shown to have a relatively low toxicity profile, which may make it a safer alternative to other anticancer drugs.
However, there are also some limitations to using 6-ethyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine in lab experiments. One limitation is that 6-ethyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine is not very soluble in water, which may make it difficult to administer in certain experimental settings. Additionally, 6-ethyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine has been shown to have some off-target effects, which may complicate the interpretation of experimental results.
Orientations Futures
There are several potential future directions for research on 6-ethyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine. One area of research could be to further explore the anticancer mechanisms of 6-ethyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine, including its effects on thymidylate synthase and other enzymes involved in DNA synthesis. Another potential area of research could be to investigate the potential antiviral effects of 6-ethyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine, particularly against other viral pathogens beyond HIV. Additionally, researchers could explore the potential of 6-ethyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine as an anti-inflammatory agent, either alone or in combination with other anti-inflammatory drugs.
Méthodes De Synthèse
The synthesis of 6-ethyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine involves the reaction of 2-aminothiophene with ethyl acetoacetate to form 2-ethylthio-4H-thieno[2,3-d]pyrimidin-4-one. This compound is then reacted with phenylhydrazine to form 6-ethyl-4-phenylthieno[2,3-d]pyrimidine-2,7-dione, which is subsequently reacted with piperazine to yield the final product, 6-ethyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine.
Applications De Recherche Scientifique
6-ethyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine has been extensively studied for its potential applications in scientific research. One of the major areas of research has been in the field of cancer biology. 6-ethyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 6-ethyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine has been shown to induce apoptosis, or programmed cell death, in cancer cells, suggesting that it may have potential as a cancer therapeutic.
Propriétés
IUPAC Name |
6-ethyl-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4S/c1-2-15-12-16-17(19-13-20-18(16)23-15)22-10-8-21(9-11-22)14-6-4-3-5-7-14/h3-7,12-13H,2,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLJQQYHYZBUQIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(N=CN=C2S1)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![S-{2-[(3,4-dichlorophenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5774987.png)


![1-[(3-fluorobenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide](/img/structure/B5775006.png)



![3-chloro-N,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5775039.png)
![5-(4-chloro-3-nitrophenyl)-2-furaldehyde {6-[(2,3-dimethylphenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazone](/img/structure/B5775045.png)
